molecular formula C10H5BrF3NO2 B1413831 Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate CAS No. 1807213-71-3

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate

Cat. No.: B1413831
CAS No.: 1807213-71-3
M. Wt: 308.05 g/mol
InChI Key: AMKLRIPUHCGUCA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable aromatic precursor, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under strong oxidative conditions, although this is less common due to its stability.

Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of materials with specific electronic and optical properties, such as in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins with high affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-bromo-2-(trifluoromethyl)benzoate:

    Methyl 2-bromo-4-(trifluoromethyl)benzoate: Has a different substitution pattern, leading to variations in chemical behavior and biological activity.

    Methyl 4-cyano-2-(trifluoromethyl)benzoate: Lacks the bromine atom, which influences its reactivity in substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)8-5(4-15)2-6(11)3-7(8)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKLRIPUHCGUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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